molecular formula C16H16N6O3S B11026283 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide

3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide

Cat. No.: B11026283
M. Wt: 372.4 g/mol
InChI Key: MRNUBUSWZRVOTD-UHFFFAOYSA-N
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Description

This compound features a benzotriazinone core (4-oxo-1,2,3-benzotriazin-3(4H)-yl) linked via a propanamide bridge to a Z-configuration 1,3,4-thiadiazole moiety substituted with a tetrahydrofuran-2-yl group. The benzotriazinone scaffold is associated with bioactivity in pharmaceutical research, including kinase inhibition and antimicrobial properties, while the thiadiazole ring is known for its role in enhancing metabolic stability and binding affinity in drug design . The tetrahydrofuran substituent may improve solubility and pharmacokinetic properties compared to purely aromatic analogs.

Properties

Molecular Formula

C16H16N6O3S

Molecular Weight

372.4 g/mol

IUPAC Name

3-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide

InChI

InChI=1S/C16H16N6O3S/c23-13(17-16-20-19-14(26-16)12-6-3-9-25-12)7-8-22-15(24)10-4-1-2-5-11(10)18-21-22/h1-2,4-5,12H,3,6-9H2,(H,17,20,23)

InChI Key

MRNUBUSWZRVOTD-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C2=NN=C(S2)NC(=O)CCN3C(=O)C4=CC=CC=C4N=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide typically involves multi-step organic reactions. The key steps include the formation of the benzotriazine and thiadiazole rings, followed by their coupling with the tetrahydrofuran moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could result in the formation of amines or alcohols.

Scientific Research Applications

3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s benzotriazinone-thiadiazole hybrid is structurally distinct from oxadiazole-thiazolidinone hybrids (e.g., compound 3 ), which may alter electronic properties and binding interactions.

Physicochemical Properties

Property Target Compound (Inferred) Compound 4g Compound 3 (Inferred) Compound
pKa ~9–10 (amide/benzotriazinone) Not reported Not reported 9.53 ± 0.10 (predicted)
Density (g/cm³) ~1.4–1.5 Not reported Not reported 1.43 ± 0.1 (predicted)
Solubility Moderate (tetrahydrofuran) Low (aromatic substituents) Low (aromatic cores) Low (thioxo group)

Analysis :

  • The tetrahydrofuran group in the target compound likely improves aqueous solubility relative to purely aromatic analogs like 4g .
  • The predicted pKa of compound (9.53) suggests a less acidic amide compared to the target compound, where the benzotriazinone may lower pKa due to electron-withdrawing effects.

Biological Activity

The compound 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide belongs to a class of derivatives known for their diverse biological activities. This article explores its biological properties, synthesis methods, and potential applications in pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is C15H16N6O2SC_{15}H_{16}N_6O_2S, and its molecular weight is approximately 356.39 g/mol. The structure features a benzotriazine core linked to a thiadiazole moiety through a propanamide group, which is significant for its biological activity.

Antimicrobial Activity

Research has shown that benzotriazine derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to the target compound have shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus . The mechanism often involves interference with bacterial DNA replication and protein synthesis.

Anticancer Properties

Benzotriazinone derivatives have been investigated for their anticancer activities. For instance, compounds derived from this class have been reported to inhibit the growth of HepG2 liver carcinoma cells . The anticancer activity is attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit tumor growth through various pathways.

Anti-inflammatory Effects

Benzotriazine derivatives also display anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models . This suggests potential therapeutic applications in treating inflammatory diseases.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Benzotriazine Core : Starting from suitable precursors like 4-hydroxybenzaldehyde and hydrazine derivatives.
  • Thiadiazole Synthesis : Utilizing thioketones and hydrazines to construct the thiadiazole ring.
  • Coupling Reaction : The final step involves coupling the benzotriazine with the thiadiazole using coupling agents under controlled conditions.

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of a series of benzotriazinone derivatives, including those structurally similar to our compound. The results indicated that certain modifications enhanced activity against HepG2 cells with IC50 values ranging from 10 to 30 µM . Molecular docking studies revealed strong binding affinity towards the target proteins involved in cell proliferation.

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, a derivative exhibited potent activity against both Gram-positive and Gram-negative bacteria. The study highlighted that modifications to the side chains significantly influenced antibacterial potency .

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